1-(3-Hydroxyphenyl)butan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

103323-29-1 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(3-hydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C10H12O2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,11H,2,4H2,1H3 |

InChI Key |

WATLTSOXMHYXTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Chemical Context Within Hydroxyketone Chemistry

Aromatic hydroxyketones are a class of organic compounds characterized by the presence of at least one hydroxyl group and one ketone functional group attached to an aromatic ring. ethernet.edu.et These bifunctional molecules are valuable starting materials and intermediates in a wide array of organic syntheses, including the production of pharmaceuticals, dyes, and fragrances. ethernet.edu.et

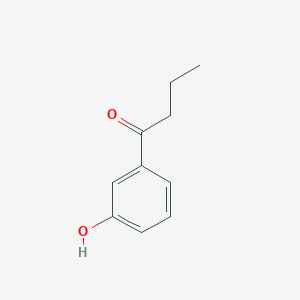

The structure of 1-(3-Hydroxyphenyl)butan-1-one consists of a butan-1-one chain bonded to a phenyl ring, with a hydroxyl group located at the meta-position (position 3) of the ring relative to the side chain. This specific arrangement of functional groups dictates its chemical reactivity and physical properties. The phenolic hydroxyl group imparts acidic properties and is a site for electrophilic substitution on the aromatic ring, while the carbonyl group of the ketone is susceptible to nucleophilic attack.

The synthesis of aromatic hydroxyketones like this compound can be achieved through several established organic reactions. The Friedel-Crafts acylation is a primary method, involving the reaction of an acylating agent, such as butyryl chloride or butyric anhydride, with an aromatic compound (phenol) in the presence of a Lewis acid catalyst like aluminum chloride. nih.govucalgary.caorganic-chemistry.org Another significant method is the Houben-Hoesch reaction, which utilizes a nitrile (e.g., butyronitrile) to acylate a highly reactive, electron-rich arene like a polyphenol, typically with a milder Lewis acid catalyst such as zinc chloride. wikipedia.orgnibs.ac.cnbncollegebgp.ac.in The Fries rearrangement, where an aryl ester rearranges to a hydroxy aryl ketone, also serves as a viable synthetic route. ucalgary.cajocpr.com

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Synonyms | 3'-Hydroxybutyrophenone | nih.gov |

| CAS Number | 103323-29-1 | chemsrc.com |

| Molecular Formula | C₁₀H₁₂O₂ | nih.gov |

| Molecular Weight | 164.20 g/mol | nih.gov |

| XLogP3 | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide data on molecular orbitals and related reactivity indices.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO energy level relates to a molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org In studies of analogous phenolic compounds, DFT methods such as B3LYP with basis sets like 6-311G** or 6-311++G(d,p) are commonly used to calculate these energies. researchgate.netnih.gov For instance, the analysis of a related chalcone (B49325), 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, revealed that the electron-donating regions (HOMO) are concentrated on the hydroxyphenyl moiety, while the electron-accepting regions (LUMO) are distributed across the molecule's π-system. nih.gov A similar distribution would be expected for 1-(3-Hydroxyphenyl)butan-1-one, with the phenolic hydroxyl group significantly influencing the HOMO energy.

Table 1: Representative Frontier Molecular Orbital Data for Analogous Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | DFT/B3LYP/6-311G** | -6.01 | -2.10 | 3.91 | nih.gov |

| 3-(2-Hydroxyphenyl)-1-phenyl propanone | DFT/B3LYP/6-311++G(d,p) | -6.32 | -1.78 | 4.54 | researchgate.net |

| 4-(4-Hydroxyphenyl)-2-butanone (B135659) (Raspberry Ketone) | M06-2X/def2-TZVPP | - | - | ~7.8 | acs.org |

Note: The data presented is for structurally similar compounds and serves to illustrate the typical values obtained from such analyses.

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived using conceptual DFT. These parameters quantify aspects of a molecule's reactivity and are crucial for predicting its behavior in chemical reactions. semanticscholar.org

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). nih.gov

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A lower hardness value indicates higher reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = χ² / 2η). nih.gov

Theoretical studies on related compounds show that the presence of hydroxyl and carbonyl groups significantly influences these parameters, defining the molecule's potential for electrophilic or nucleophilic attack. mdpi.comnih.gov

Table 2: Representative Chemical Reactivity Parameters for an Analogous Compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Electronegativity | χ | 4.05 |

| Chemical Hardness | η | 1.95 |

| Chemical Softness | S | 0.51 |

| Electrophilicity Index | ω | 4.21 |

Note: Data derived from calculations for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. nih.gov

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.com This method is essential for understanding potential biological activities by simulating the interaction between a compound like this compound and a biological target.

In a typical docking study, the 3D structure of the ligand is optimized for its lowest energy conformation and then placed into the binding site of a protein. biointerfaceresearch.com A scoring function is used to estimate the binding affinity, often reported as a binding energy (kcal/mol), where a more negative value suggests a stronger interaction. nih.gov

For phenolic ketones, docking simulations often reveal that the hydroxyl and carbonyl groups are key pharmacophores, forming hydrogen bonds with amino acid residues in the protein's active site. nih.gov For example, in a docking study of a related chalcone against penicillin-binding proteins of Staphylococcus aureus, the carbonyl group was shown to be critical, forming multiple hydrogen bonds and van der Waals interactions, resulting in a strong calculated binding energy of -7.40 kcal/mol. nih.gov Such studies would be vital to identify potential protein targets for this compound and to hypothesize its mechanism of action at a molecular level.

Conformational Landscape Analysis

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable, low-energy conformers.

The key flexible bond in this compound is the C-C bond between the carbonyl group and the adjacent carbon of the butyl chain. Rotation around this and other single bonds gives rise to different spatial arrangements. A computational study on the closely related 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone) identified three low-energy conformers, with the most stable structure being asymmetrical. acs.org Similarly, a study of a thiourea (B124793) derivative of raspberry ketone showed a "U-shaped" conformation where the terminal aromatic rings were twisted relative to each other, with a key torsion angle of -78.12° around the ethane (B1197151) bond. iucr.org For this compound, analysis would focus on the torsion angle involving the phenyl ring and the butanoyl chain to determine the most stable orientations and the energy barriers between them.

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts.

For related phenolic compounds, Hirshfeld analyses consistently show the importance of several types of interactions:

H···H contacts: Typically the most abundant, arising from the numerous hydrogen atoms on the molecular surface. nih.govnih.gov

O···H/H···O contacts: These represent conventional and unconventional hydrogen bonds, which are crucial for directing the crystal packing of hydroxylated compounds. nih.govnih.gov

In a study of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, H···H contacts accounted for 40.9% of the surface, while H···C/C···H contacts made up 32.4%. nih.gov The presence of the hydroxyl group would make O···H contacts a defining feature of the crystal packing of this compound.

Table 3: Representative Hirshfeld Surface Contact Percentages for Analogous Compounds

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Reference |

|---|---|---|---|---|

| 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one | 40.9 | 32.4 | - | nih.gov |

| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | 68.0 | 19.0 | 12.0 | nih.gov |

| 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea | 43.7 | 22.6 | 6.4 | researchgate.net |

Theoretical Studies on Molecular Stabilization (e.g., Dispersion Energy Contributions)

The stability of a molecular crystal is determined by the sum of all intermolecular forces, including electrostatic interactions, hydrogen bonds, and dispersion forces (van der Waals interactions). Computational chemistry allows for the calculation of the interaction energies between pairs of molecules in the crystal lattice, partitioning the total energy into its electrostatic, polarization, dispersion, and exchange-repulsion components.

Analytical Methodologies for Research Characterization and Quantification

Advanced Chromatographic Separation and Detection

Chromatographic techniques are indispensable for separating 1-(3-Hydroxyphenyl)butan-1-one from complex mixtures and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of phenolic compounds like this compound. When coupled with a fluorescence detector, HPLC offers high sensitivity and selectivity. The intrinsic fluorescence of the phenolic ring allows for detection at very low concentrations, making it suitable for trace analysis. For instance, a related compound, 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone), and other phenolic compounds have been successfully quantified using LC-MS with a limit of detection (LOD) of 150 ng/mL, demonstrating the sensitivity of liquid chromatography methods for such structures. chromatographyonline.com The selection of an appropriate reversed-phase column, such as a C18 column, and an optimized mobile phase, typically a gradient of acetonitrile (B52724) and water, is critical for achieving good separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for assessing the purity and confirming the identity of volatile and semi-volatile compounds such as this compound. nih.gov The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. nih.gov This technique allows for the identification of the parent compound by its molecular ion peak and fragmentation pattern. nih.gov For the related compound 1-(4-hydroxyphenyl)butan-1-one, GC-MS analysis identified a top mass-to-charge ratio (m/z) peak at 121. nih.govnist.gov GC-MS is also highly effective in identifying and quantifying impurities, even at trace levels, which is crucial for quality control. foodb.ca

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For aromatic ketones, the aromatic protons typically appear in the range of δ 6.5–8.5 ppm. rsc.orgvulcanchem.com The protons of the butanone side chain would exhibit characteristic signals, with the methylene (B1212753) protons adjacent to the carbonyl group appearing at a distinct chemical shift. rsc.orgyoutube.com The hydroxyl proton signal is also a key feature, often appearing as a broad singlet that can be exchanged with D₂O. youtube.com

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The carbonyl carbon of the ketone functional group is typically observed in the downfield region of the spectrum, often around δ 190–210 ppm. blogspot.com The aromatic carbons show signals in the δ 110-160 ppm range, and the aliphatic carbons of the butanone chain appear in the upfield region. blogspot.comresearchgate.net

¹⁵N and ¹¹⁹Sn NMR: While not directly applicable to this compound itself, these NMR techniques are crucial for characterizing derivatives. For instance, in organotin(IV) complexes of a related Schiff base ligand, ³-(2-hydroxyphenylimino)-1-phenylbutan-1-one, ¹¹⁹Sn NMR is used to determine the coordination geometry of the tin atom. researchgate.net The chemical shifts, such as δ(¹¹⁹Sn) values of -306.6 ppm and -127.9 ppm, can indicate a penta-coordinated tin center in solution. researchgate.net Similarly, ¹⁵N NMR would be essential for studying nitrogen-containing derivatives. researchgate.net

Below is a table summarizing typical NMR data for a related compound, 4-(4-hydroxyphenyl)-butan-2-one, to illustrate the expected chemical shifts.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| C=O | - | ~209.0 |

| Aromatic CH | ~7.0 (d) & ~6.7 (d) | ~129.4 & ~115.3 |

| Aromatic C-O | - | ~154.0 |

| Aromatic C-C | - | ~132.8 |

| CH₂ (adjacent to ring) | ~2.8 (t) | ~45.4 |

| CH₂ (adjacent to C=O) | ~2.7 (t) | ~30.1 |

| CH₃ | ~2.1 (s) | ~28.9 |

| OH | Variable, exchanges with D₂O | - |

| Data based on 4-(4-hydroxyphenyl)-butan-2-one for illustrative purposes. youtube.comblogspot.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1650-1715 cm⁻¹. libretexts.org A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (O-H) group. vulcanchem.com Additionally, C-H stretching vibrations for the aromatic ring and the aliphatic chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org Aromatic C=C stretching bands are typically observed in the 1450-1600 cm⁻¹ region. rsc.org

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=O (ketone) | 1650-1715 (strong) |

| C=C (aromatic) | 1450-1600 |

| Data is based on typical ranges for these functional groups. vulcanchem.comlibretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aggregation Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the aromatic ring and the carbonyl group. The phenolic chromophore in this compound is expected to exhibit characteristic absorption maxima in the UV region. For example, a related compound, 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one, shows a maximum absorption (λmax) at 281 nm. europa.eu Changes in the solvent or pH can cause shifts in these absorption bands, providing information about the electronic environment of the chromophore. UV-Vis spectroscopy can also be used to study aggregation properties, as changes in concentration may affect the absorption spectrum if the molecules tend to associate in solution. rsc.org

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds, including this compound. Unlike nominal mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS provides a highly accurate mass measurement, typically to four or five decimal places. This precision allows for the determination of a compound's elemental formula from its exact mass, as each unique combination of atoms has a distinct theoretical mass.

For this compound, with the molecular formula C₁₀H₁₂O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁶O). HRMS analysis of a sample would yield an experimental mass value. A close correlation between the experimental and theoretical mass, usually within a few parts per million (ppm), provides strong evidence for the compound's elemental composition, significantly increasing confidence in its identification. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for these measurements. anton-paar.com The exact mass is a critical parameter for distinguishing between isomers or compounds with the same nominal mass but different elemental formulas.

Table 1: Mass Spectrometry Data for this compound This table is interactive. Click on headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₂ | bsmiab.orgresearchgate.net |

| Molecular Weight | 164.201 g/mol | bsmiab.orgnih.gov |

| Exact Mass | 164.08373 Da | researchgate.netwikipedia.org |

X-ray Crystallography for Solid-State Structure Elucidation (for available forms)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comnih.gov The technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. oist.jp The ordered atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots with varying intensities. nih.govoist.jp By analyzing the positions and intensities of these spots, researchers can calculate a three-dimensional electron density map of the molecule and from that, deduce the exact spatial coordinates of each atom, as well as bond lengths and angles. nih.govacs.org

While a specific crystal structure determination for this compound is not available in the surveyed literature, the technique has been successfully applied to closely related isomers and derivatives. For instance, the crystal structure of the isomer 1-(4-Hydroxyphenyl)butan-1-one has been reported, providing insight into its molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.govcam.ac.uk Similarly, structural analyses of more complex molecules incorporating a hydroxyphenyl butanone framework, such as organotin(IV) complexes, have been confirmed by single-crystal X-ray diffraction. bsmiab.orgresearchgate.net These studies reveal how the molecule packs in the solid state, which is governed by intermolecular forces like hydrogen bonds involving the phenolic hydroxyl group and the carbonyl oxygen. nih.gov This information is crucial for understanding polymorphism, solubility, and other physical properties of the compound. anton-paar.comnih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. wikipedia.org For a compound like this compound, which contains both a phenolic hydroxyl (-OH) and a carbonyl (C=O) group, derivatization can overcome challenges in chromatographic analysis, such as poor volatility, thermal instability, or low detector response. researchgate.net This strategy enhances analytical sensitivity and selectivity by introducing specific chemical tags into the molecule. wikipedia.orgnih.gov

The primary goals of derivatizing this compound include:

Increasing Volatility for Gas Chromatography (GC): The polar hydroxyl group can be converted into a less polar, more volatile ether or ester. Silylation is a common approach, where a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture including Trimethylchlorosilane (TMCS) replaces the active hydrogen of the phenol (B47542) with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process reduces analyte adsorption in the GC system and improves peak shape. researchgate.net

Enhancing Detection for Liquid Chromatography (LC) and GC: Both the hydroxyl and ketone groups can be targeted to introduce a chromophore or fluorophore, significantly boosting the response of UV-Vis or fluorescence detectors. For the ketone group, reagents like 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) can be used to form a highly fluorescent derivative, enabling trace-level quantification by HPLC with fluorescence detection. For the phenolic group, acylation with fluorinated anhydrides can create derivatives suitable for sensitive detection by GC with an electron capture detector (ECD).

Improving Mass Spectrometric Analysis: Derivatization can produce fragments in mass spectrometry (MS) that are more characteristic and aid in structural elucidation.

These strategies allow for more robust and sensitive quantification of this compound in complex matrices. wikipedia.org

Table 2: Derivatization Strategies for Functional Groups in this compound This table is interactive. Click on headers to sort.

| Functional Group | Derivatization Method | Reagent Example(s) | Analytical Technique | Purpose | Reference(s) |

|---|---|---|---|---|---|

| Phenolic Hydroxyl | Silylation | MSTFA, BSTFA + TMCS | GC-MS | Increase volatility, improve peak shape | researchgate.net |

| Phenolic Hydroxyl | Acylation | Fluoroacylating agents (e.g., TFAA) | GC-ECD, GC-MS | Enhance detector sensitivity | |

| Ketone (Carbonyl) | Hydrazone Formation | NBD-H | HPLC-Fluorescence | Introduce fluorescent tag for high sensitivity |

Research Applications and Utility in Chemical Sciences

Role as a Synthetic Intermediate in Organic Synthesis

The bifunctional nature of 1-(3-hydroxyphenyl)butan-1-one, containing both a nucleophilic phenolic hydroxyl group and an electrophilic ketone carbonyl group, renders it a versatile intermediate in organic synthesis. The reactivity of these groups can be selectively exploited to build molecular complexity.

文献中记载了该化合物的几种合成路线。其中一种著名的方法是通过有机镉衍生物,产率可达75%。 ethernet.edu.etvdoc.pub 另一种方法是对3-氨基丁苯酮进行重氮化,然后水解得到的重氮盐,产率高达97-98%。 vdoc.pub 这些合成方法的存在凸显了其作为后续化学转化的起始材料的可及性。

The hydroxyl and ketone moieties allow for a wide range of chemical transformations, including:

O-alkylation/O-acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce new functional groups or protecting groups.

Electrophilic Aromatic Substitution: The phenol (B47542) ring is activated towards substitution, allowing for the introduction of various substituents at positions ortho and para to the hydroxyl group.

Carbonyl Chemistry: The ketone group can undergo nucleophilic addition, reduction to a secondary alcohol, reductive amination, or condensation reactions.

While specific, large-scale applications of this compound as an intermediate are not extensively documented, related structures like 4'-hydroxybutyrophenone (B86108) are recognized as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. cymitquimica.com This suggests a similar potential for the 3-hydroxy isomer in various synthetic pathways.

| Reaction Type | Functional Group Involved | Potential Products |

| Friedel-Crafts Acylation | Aromatic Ring | Introduction of acyl groups on the phenyl ring |

| Williamson Ether Synthesis | Phenolic Hydroxyl | Aryl ethers |

| Reduction | Ketone Carbonyl | 1-(3-Hydroxyphenyl)butan-1-ol |

| Grignard Reaction | Ketone Carbonyl | Tertiary alcohols |

| Wittig Reaction | Ketone Carbonyl | Alkenes |

Building Block for the Construction of Complex Organic Molecules

As a direct extension of its role as a synthetic intermediate, this compound serves as a valuable building block for constructing larger, more intricate molecular architectures. The strategic location of its functional groups allows for its incorporation into a variety of molecular scaffolds.

For instance, substituted butyrophenones are core structures in many pharmacologically active compounds. Halogenated derivatives of 2-hydroxyphenyl butanone are used as intermediates in the synthesis of molecules with potential antimicrobial and anticancer properties. Similarly, other substituted butyrophenones are precursors for compounds explored for their effects on the central nervous system, such as analogues of the antipsychotic drug haloperidol. researchgate.net The synthesis of novel bioactive agents often involves using such building blocks to explore structure-activity relationships.

The general utility of aromatic ketones as building blocks is well-established in the synthesis of natural products, pharmaceuticals, and agrochemicals. ethernet.edu.et The presence of both a ketone and a phenol in one molecule provides two distinct points for chemical modification, making this compound a desirable starting point for the synthesis of diverse compound libraries aimed at discovering new bioactive molecules.

Potential Applications in Materials Science

The structural attributes of this compound also suggest its potential utility in the field of materials science, particularly as a precursor for polymers and as a component in coordination chemistry.

Phenolic compounds and ketones are both classes of monomers that can be used in polymerization reactions. Phenols are famously used in the production of phenolic resins (e.g., Bakelite) through condensation with aldehydes. The hydroxyl group on this compound could potentially participate in similar condensation polymerizations.

Furthermore, the butyrophenone (B1668137) moiety itself is related to monomers used in specialty polymers. For example, poly(3-hydroxybutyrate) (PHB) is a well-known biodegradable polyester, although it is derived from 3-hydroxybutyric acid rather than an aromatic ketone. nih.govnih.gov However, the structural similarity points to the potential for creating novel polymers. It is conceivable that this compound could be modified and polymerized through its functional groups to create polymers with specific thermal or mechanical properties. Derivatives of similar compounds are explored for their utility in creating advanced materials, including polymers and specialty coatings.

Coordination compounds, which consist of a central metal atom bonded to one or more ligands, have applications ranging from catalysis to materials science and medicine. byjus.comncert.nic.inwikipedia.org Ligands containing both oxygen and nitrogen donor atoms are particularly common. This compound, with its phenolic oxygen and ketonic oxygen, can act as a bidentate chelating ligand, binding to a metal center to form a stable ring structure.

While specific studies on the coordination complexes of this compound are scarce, extensive research exists on the coordination chemistry of structurally similar ligands. For example, Schiff bases derived from o-hydroxyacetophenone (the 2-hydroxy isomer) readily form stable complexes with a variety of transition metals, including copper, nickel, cobalt, and manganese. researchgate.netekb.eg These complexes have been investigated for their catalytic, magnetic, and biological properties. Similarly, related ketone-substituted ligands have been used to synthesize metallophthalocyanines, which have applications in photodynamic therapy and as chemical sensors. rsc.org Given these precedents, this compound is a strong candidate for use as a ligand in the synthesis of novel coordination complexes with potentially interesting electronic or catalytic properties.

| Metal Ion | Potential Coordination Sites | Potential Application of Complex |

| Copper (II) | Phenolic Oxygen, Ketonic Oxygen | Catalysis, Antimicrobial Agents |

| Nickel (II) | Phenolic Oxygen, Ketonic Oxygen | Catalysis, Magnetic Materials |

| Zinc (II) | Phenolic Oxygen, Ketonic Oxygen | Luminescent Materials, Sensors |

| Manganese (III) | Phenolic Oxygen, Ketonic Oxygen | Catalysis, Bioinorganic Models |

Development of Novel Chemical Probes and Reagents

Chemical probes are small molecules used to study and manipulate biological systems. The development of such probes often requires a molecular scaffold that can be readily modified to include reporter groups (like fluorophores), reactive groups for covalent labeling, and moieties that direct the probe to a specific biological target.

The bifunctional nature of this compound makes it a potential scaffold for such reagents. The phenolic hydroxyl group can be used as a handle to attach linkers or other functionalities, while the ketone can be modified through various reactions without disturbing the aromatic system. Although no specific chemical probes based on the this compound backbone have been explicitly reported, related structures are integral to the synthesis of reagents for bioconjugation and the development of building blocks for pharmaceutical ingredients. chemscene.com Its structural simplicity and synthetic accessibility make it a plausible starting point for creating new research reagents.

Exploration within Medicinal Chemistry for Bioactive Analogues

The hydroxyphenyl ketone motif is a common feature in many biologically active molecules. The exploration of derivatives of this compound is therefore a logical avenue in medicinal chemistry research.

Numerous studies on structurally similar compounds highlight the pharmacological potential of this chemical class:

Anticancer and Antimicrobial Activity: Halogenated derivatives, such as 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)butan-1-one, have demonstrated potential anticancer properties by inducing apoptosis in cancer cell lines. Other related compounds are studied for antimicrobial effects. smolecule.com

Anti-inflammatory Properties: The 1-(4-hydroxyphenyl)butan-1-one isomer has been noted for its potential anti-inflammatory activity.

CNS Activity: Butyrophenones are a well-known class of drugs used to treat psychosis. Novel analogues are continuously being synthesized and evaluated for their binding affinities at dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net

The synthesis of analogues of this compound, through modification of the phenyl ring or the butyryl side chain, would allow researchers to systematically investigate structure-activity relationships and potentially develop new therapeutic agents. smolecule.com The compound itself serves as a fragment or starting point for the generation of compound libraries for high-throughput screening against various biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 1-(3-Hydroxyphenyl)butan-1-one, and how can reaction conditions be optimized?

- Answer : A common method involves Claisen-Schmidt condensation between 3-hydroxybenzaldehyde and a ketone (e.g., acetone or butanone) under acidic or basic catalysis. Ethanol or methanol is typically used as a solvent, with thionyl chloride (SOCl₂) as a dehydrating agent to enhance yield . Optimization includes controlling temperature (60–80°C) and stoichiometry (1:1 molar ratio of aldehyde to ketone). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Answer :

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyl (δ 200–210 ppm). DEPT experiments differentiate CH, CH₂, and CH₃ groups .

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (MW 164.20 g/mol) and fragmentation patterns.

- X-ray Crystallography : Single-crystal diffraction with SHELXL refines structural parameters (e.g., bond angles, torsion) .

Q. What are the stability profiles of this compound under varying environmental conditions?

- Answer : The compound is sensitive to UV light and oxidants. Photodegradation studies (λ = 254–365 nm) show ~40–60% degradation after 15–30 minutes in methanol/water, analyzed via LC-MS/MS . Storage recommendations: amber vials at −20°C under inert gas (N₂/Ar).

Advanced Research Questions

Q. How do substituent positions (e.g., 3-hydroxy vs. 4-hydroxy) influence the biological activity of phenylbutanone derivatives?

- Answer : Positional isomerism affects hydrogen bonding and lipophilicity . For example, 3-hydroxy derivatives exhibit stronger antimicrobial activity (MIC = 8–16 µg/mL) than 4-hydroxy analogs due to enhanced interaction with bacterial membrane proteins . SAR studies use in vitro assays (e.g., broth microdilution for antimicrobials) and docking simulations (AutoDock, Schrödinger).

Q. What mechanistic insights explain the photodegradation pathways of this compound in the presence of metal ions?

- Answer : UV exposure generates radical intermediates via homolytic cleavage of the C=O bond. In the presence of Cu²⁺ or Fe²⁺, degradation accelerates through Fenton-like reactions, producing hydroxyl radicals (•OH). LC-MS/MS identifies primary degradation products (e.g., 3-hydroxybenzoic acid) .

Q. How can computational modeling predict the physicochemical properties of this compound for drug design?

- Answer : DFT calculations (Gaussian, B3LYP/6-31G*) predict logP (1.2), pKa (9.5 for phenolic OH), and solubility (1.2 mg/mL in water). QSAR models correlate these with bioavailability parameters (e.g., % intestinal absorption) .

Q. What experimental strategies resolve contradictions in reported degradation rates of phenylbutanone derivatives?

- Answer : Discrepancies (e.g., 43% vs. 57% degradation for 3-pyridyl vs. 4-pyridyl analogs) arise from solvent polarity and irradiation intensity . Replicate studies under standardized conditions (e.g., 1.065 Einstein/dm³·min UV dose) and use internal standards (e.g., deuterated analogs) for normalization .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles), fume hoods for synthesis, and avoid skin contact (potential irritant). Waste disposal follows EPA guidelines for ketones (incineration or alkaline hydrolysis). SDS data recommend P101 (medical advice if exposed) .

Q. How can researchers validate the purity of synthesized this compound?

- Answer : Combine HPLC-DAD (≥95% purity, C18 column, 220 nm detection) with melting point analysis (literature range: 85–87°C). Quantify impurities via GC-MS headspace analysis .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 164.20 g/mol | |

| logP (Predicted) | 1.2 (DFT/B3LYP) | |

| UV λmax (MeOH) | 275 nm | |

| Antimicrobial MIC (E. coli) | 16 µg/mL | |

| Photodegradation Half-life | 12 min (UV, 254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.